Home > Products > Screening Compounds P143763 > Tetrakis(ethylmethylamino)zirconium
Tetrakis(ethylmethylamino)zirconium - 175923-04-3

Tetrakis(ethylmethylamino)zirconium

Catalog Number: EVT-1485227
CAS Number: 175923-04-3
Molecular Formula: C12H32N4Zr
Molecular Weight: 323.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetrakis(ethylmethylamido)zirconium(IV), also known as TEMAZ or Zr(NCH3C2H5)4, is a compound used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . It is a pale yellow liquid .

Molecular Structure Analysis

The linear formula of Tetrakis(ethylmethylamido)zirconium(IV) is Zr(NCH3C2H5)4 . Its molecular weight is 323.63 . The SMILES string is CCN©ZrCC)(N©CC)N©CC .

Chemical Reactions Analysis

Tetrakis(ethylmethylamido)zirconium(IV) can be used as a precursor for atomic layer deposition of zirconium fluoride . It has been used in the synthesis of novel monomeric heteroleptic mixed amido-ketoiminato complexes .

Physical And Chemical Properties Analysis

Tetrakis(ethylmethylamido)zirconium(IV) is a liquid at room temperature . It has a boiling point of 81 °C at 0.1 mmHg and a density of 1.049 g/mL at 25 °C .

Tetrakis(dimethylamido)zirconium(IV) (TDMAZ)

Relevance: Tetrakis(dimethylamido)zirconium(IV) is structurally analogous to Tetrakis(ethylmethylamido)zirconium(IV), with the only difference being the alkyl substituents on the amido ligands. Both compounds are homoleptic metal amidates and share the same coordination geometry around the central zirconium atom. The similar structure suggests that Tetrakis(ethylmethylamido)zirconium(IV) may also be suitable as an ALD precursor for ZrO2, as demonstrated with TDMAZ [ [], [], [], [] ].

Tetrakis(2,2,6,6‐tetramethylpiperidide)zirconium(IV)

Relevance: Like Tetrakis(ethylmethylamido)zirconium(IV) and TDMAZ, this compound is a homoleptic zirconium amidate. The shared use of bulky amide ligands, despite the cyclic structure in this case, links it to the reactivity and potential applications of Tetrakis(ethylmethylamido)zirconium(IV) in materials science, particularly for depositing ZrO2 thin films [ [] ].

Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH)

Relevance: The close relationship between hafnium and zirconium, particularly their similar ionic radii and chemical behavior, makes Tetrakis(ethylmethylamido)hafnium(IV) a highly relevant compound for comparison. This is particularly true in the context of ALD, where both compounds can be employed to deposit dielectric materials like HfO2 and ZrO2 with controlled thickness and uniformity [ [] ].

Overview

Tetrakis(ethylmethylamino)zirconium is a coordination compound of zirconium characterized by its four ethylmethylamino ligands. This compound is significant in materials science, particularly in the field of thin film deposition for semiconductor applications. It serves as a precursor in chemical vapor deposition processes, enabling the formation of zirconium oxide films.

Source and Classification

Tetrakis(ethylmethylamino)zirconium is classified as a metal amide complex. It is synthesized from zirconium tetrachloride and ethylmethylamine, which are readily available reagents. This compound falls under the category of organometallic compounds, specifically those involving transition metals and nitrogen-containing ligands.

Synthesis Analysis

The synthesis of tetrakis(ethylmethylamino)zirconium typically involves several key steps:

  1. Inert Atmosphere Preparation: The reaction is conducted under an inert atmosphere to prevent unwanted reactions with moisture or oxygen.
  2. Reagent Mixing: Ethylmethylamine is mixed with an alkane solvent (such as hexane) in a three-necked flask.
  3. Lithium Addition: A solution of n-butyl lithium is added dropwise to the mixture while maintaining low temperatures (between -20 °C and -60 °C) to control the reaction kinetics.
  4. Zirconium Tetrachloride Introduction: After sufficient stirring, zirconium tetrachloride is introduced into the reaction mixture, and the temperature is carefully controlled not to exceed 60 °C during the reaction period.
  5. Solvent Removal: Post-reaction, the solvent is removed under atmospheric pressure followed by vacuum distillation to isolate the tetrakis(ethylmethylamino)zirconium product .
Molecular Structure Analysis

The molecular structure of tetrakis(ethylmethylamino)zirconium features a central zirconium atom coordinated by four ethylmethylamino ligands. The coordination geometry around the zirconium atom is typically tetrahedral due to the four bidentate ligands.

Structural Data:

  • Molecular Formula: C₁₈H₃₈N₄Zr
  • Molar Mass: Approximately 366.53 g/mol
  • Coordination Number: 4

This structure allows for significant volatility and reactivity, which are desirable properties for its applications in thin film deposition.

Chemical Reactions Analysis

Tetrakis(ethylmethylamino)zirconium can undergo various chemical reactions, particularly in the context of thin film deposition:

  1. Thermal Decomposition: Upon heating, it decomposes to form zirconium oxide and other nitrogen-containing byproducts.
  2. Chemical Vapor Deposition Reactions: In chemical vapor deposition processes, it reacts with oxidizing agents (like oxygen or ozone) to produce zirconium dioxide films on substrates.

These reactions are crucial for creating high-quality dielectric layers in microelectronics.

Mechanism of Action

The mechanism of action for tetrakis(ethylmethylamino)zirconium in thin film applications involves its vaporization followed by chemical reactions on substrate surfaces:

  1. Vaporization: The compound vaporizes at elevated temperatures, allowing it to be transported to the deposition site.
  2. Surface Reaction: Once deposited on a substrate, it reacts with ambient oxygen or other oxidants to form zirconium dioxide through a series of surface reactions that involve ligand elimination and oxidation of the zirconium center.

This process results in the formation of uniform and adherent thin films that are essential for electronic devices.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 130 °C at reduced pressure.
  • Density: Around 0.9 g/cm³.

Chemical Properties:

  • Solubility: Soluble in organic solvents like hexane and heptane but reacts with water.
  • Stability: Stable under inert conditions but sensitive to moisture and air.

These properties make tetrakis(ethylmethylamino)zirconium suitable for various applications in materials science.

Applications

Tetrakis(ethylmethylamino)zirconium has several important scientific uses:

  1. Thin Film Deposition: It is primarily used as a precursor in atomic layer deposition and chemical vapor deposition processes to create high-quality zirconium oxide films for semiconductor devices.
  2. Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis, particularly in reactions requiring metal coordination complexes.
  3. Material Science Research: Its properties are studied for potential applications in nanotechnology and advanced materials development.

Properties

CAS Number

175923-04-3

Product Name

Tetrakis(ethylmethylamino)zirconium

IUPAC Name

ethyl(methyl)azanide;zirconium(4+)

Molecular Formula

C12H32N4Zr

Molecular Weight

323.63 g/mol

InChI

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

SRLSISLWUNZOOB-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.